molecular formula C17H34OSn B177811 Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane CAS No. 109669-45-6

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Cat. No.: B177811
CAS No.: 109669-45-6
M. Wt: 373.2 g/mol
InChI Key: ZQMLPLBDZBCQCV-UHFFFAOYSA-N
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Description

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane (CAS: 109669-45-6) is an organotin compound with the molecular formula C₁₇H₃₄OSn and a molecular weight of 373.16 g/mol. It features a 5,6-dihydro-4H-pyran ring substituted with a tributylstannyl group at the 2-position. Key physical properties include a density of 1.119 g/mL at 25°C, a predicted boiling point of 378.3°C, and a flash point exceeding 110°C, indicating moderate thermal stability . This compound is primarily utilized in Stille cross-coupling reactions, where its dihydro-pyran moiety influences regioselectivity and electronic properties in catalytic processes.

Properties

IUPAC Name

tributyl(3,4-dihydro-2H-pyran-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,1,3,5H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMLPLBDZBCQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400931
Record name Stannane, tributyl(3,4-dihydro-2H-pyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109669-45-6
Record name Stannane, tributyl(3,4-dihydro-2H-pyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(3,4-dihydro-2H-pyran-6-yl)stannane
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Preparation Methods

Reaction Conditions and Procedure

  • Substrate Preparation : The starting material, 5,6-dihydro-4H-pyran-2-yl derivatives, is often protected or functionalized to enhance stability. For example, 2-acetylfuran analogs are converted to dioxolane-protected intermediates using ethylene glycol and p-TsOH in refluxing toluene.

  • Lithiation : The protected heterocycle is treated with n-butyllithium (nBuLi) in tetrahydrofuran (THF) at −78°C. This step generates a lithiated species at the 2-position of the dihydropyran ring, critical for subsequent stannylation.

  • Stannylation : The lithiated intermediate is quenched with tributyltin chloride (nBu3_3SnCl), yielding the target stannane. The reaction is typically conducted under inert atmospheric conditions to prevent oxidation.

Optimization and Yield

  • Temperature Control : Maintaining −78°C during lithiation is crucial to avoid side reactions and ensure regioselectivity. Elevated temperatures lead to decomposition or multiple lithiation sites.

  • Solvent Effects : THF is preferred for its ability to stabilize lithiated intermediates. Substituting THF with less polar solvents (e.g., diethyl ether) reduces yields due to poor solubility.

  • Yield : This method achieves a combined yield of 64% over two steps, as reported in copper-catalyzed Stille cross-coupling studies.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for the primary preparation methods:

MethodConditionsCatalysts/ReagentsYieldAdvantagesLimitations
Organolithium StannylationTHF, −78°C, nBuLi, nBu3_3SnClNone (stoichiometric)64%High regioselectivity, scalableCryogenic conditions required
Liebeskind–Srogl Coupling1,4-dioxane, 60°C, Pd(PPh3_3)4_4CuTC, MnO2_254%Compatible with complex substratesModerate yields, costly catalysts

Scalability and Industrial Considerations

Large-Scale Adaptations

  • Lithiation-Stannylation : This method is amenable to scale-up, with industrial processes employing continuous flow reactors to maintain low temperatures efficiently.

  • Catalytic Recycling : Efforts to recover Pd and Cu catalysts in the L–S method remain experimental but could enhance cost-effectiveness .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in Stille cross-coupling reactions , enabling the formation of carbon-carbon bonds. A notable example involves its reaction with triazinium salts under palladium catalysis, yielding functionalized triazinium derivatives. For instance:

  • Reaction with C3-thiomethyl triazinium salts under optimized conditions ([Pd(PPh₃)₄], CuTC, 60°C in dioxane) achieved a 54% yield of the coupled product .

Oxidation and Reduction

While specific oxidation/reduction pathways are less documented in primary literature, analogous organotin compounds undergo:

  • Oxidation to form tin oxides.
  • Reduction to simpler organotin species, though direct data for this compound requires further validation.

Key Reagents and Conditions

Reaction TypeCatalytic SystemSolventTemperatureYield/Outcome
Stille Cross-Coupling Pd(PPh₃)₄ + CuTC1,4-Dioxane60°C54% (product 2u )
Ligand Screening Pd₂(dba)₃1,4-Dioxane60°C53% (reduced efficacy)
Solvent Optimization Pd(PPh₃)₄ + CuTCDMF60°C62% (lower efficiency)

Bioorthogonal Chemistry

The compound’s reactivity with strained alkynes (e.g., endo-BCN) enables applications in bioorthogonal labeling. Kinetic studies revealed:

  • A second-order rate constant of 111.6 ± 0.4 M⁻¹s⁻¹ for reactions with endo-BCN in PBS/CH₃CN (9:1) .
  • Enhanced stability in biological media compared to hydrogen-substituted analogues .

Functionalized Triazinium Salts

Cross-coupling products exhibit potential in drug discovery, particularly as bioorthogonal reagents. Derivatives bearing dihydropyran moieties show improved reactivity due to intramolecular O–N repulsion .

Comparative Reactivity

CompoundReactivity (vs. endo-BCN)Stability in SerumKey Application
C3-Phenyl triazinium salt ~3× faster than parentModerateTargeted drug delivery
Dihydropyran-substituted salt 111.6 M⁻¹s⁻¹HighBiomolecular labeling
H-Substituted triazinium Similar to parentLowLimited utility

Reaction Optimization

  • Catalyst : Pd(PPh₃)₄ outperformed Pd₂(dba)₃, yielding 89% vs. 53% under identical conditions .
  • Nucleophile : Phenylboronic acid (2.0 equiv) proved superior to potassium phenyltrifluoroborate (28% yield) .

Stability and Kinetics

  • Dihydropyran-substituted derivatives demonstrated no degradation in serum-containing media over 24 hours .
  • Parent triazinium salts exhibited instability, limiting their in vivo applicability .

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is primarily utilized as a reagent in organic synthesis. Its ability to form stable complexes with electrophiles allows it to participate in various reaction mechanisms, making it a valuable tool for chemists.

Reactivity and Mechanisms

  • Electrophilic Substitution Reactions : The stannane group can react with electrophiles to form new carbon-carbon and carbon-heteroatom bonds.
  • Cross-Coupling Reactions : It has been successfully employed in cross-coupling reactions, such as the formation of C–C bonds using boronic acids, demonstrating a yield of 54% in specific cases involving triazinium salts .

Medicinal Chemistry

The compound is also being explored for its potential biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Applications

  • CNS Disorders : Compounds derived from this compound have shown promise in treating neurological and psychiatric disorders, including depression and anxiety disorders .
  • Bioorthogonal Chemistry : Its high reactivity makes it suitable for bioorthogonal reactions, which are essential for labeling and tracking biomolecules in living systems .

Materials Science

In materials science, this compound is investigated for its potential use in producing specialty chemicals and materials.

Applications in Industry

  • Polymer Production : It can be used as a precursor in the synthesis of polymers with specific properties.
  • Coatings and Adhesives : Due to its reactivity, it may also play a role in developing advanced coatings and adhesives that require strong bonding characteristics.
  • Synthesis of Triazinium Salts :
    • A study demonstrated the use of this compound in synthesizing C3-substituted N1-tert-butyl 1,2,4-triazinium salts, achieving notable yields and showcasing its utility in complex organic reactions .
  • Biological Activity Investigation :
    • Research has indicated that derivatives of this stannane compound exhibit interactions with trace amine receptors (TAARs), suggesting potential therapeutic roles in treating various neurological disorders .

Comparison with Similar Compounds

Structural and Functional Group Differences

4-(Tributylstannyl)-5,6-dihydro-2H-pyran-2-one (Compound 341)
  • Structure : Contains a ketone group (-C=O) at the 2-position of the dihydro-pyran ring, unlike the stannane group in the target compound.
  • Synthesis : Prepared via palladium/copper-mediated coupling, emphasizing its utility in lactonamycin synthesis .
Tributyl(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane
  • Structure : Features an ethyl substituent on the dihydro-pyran ring (C19H38OSn).
  • Impact : The ethyl group introduces steric hindrance, which may decrease reactivity in coupling reactions. Its higher molecular weight (384.19 g/mol ) compared to the target compound (373.16 g/mol) could also affect solubility .
1-Ethyl-2-(tributylstannyl)-1H-pyrrole
  • Structure : Replaces the dihydro-pyran ring with a pyrrole (aromatic nitrogen heterocycle).
  • Electronic Properties : The pyrrole’s aromaticity and nitrogen atom alter electron distribution, enhancing coordination with transition metals like palladium. This may improve catalytic activity in certain cross-couplings compared to dihydro-pyran derivatives .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C) Key Functional Groups
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane C₁₇H₃₄OSn 373.16 1.119 378.3 (predicted) Tributylstannyl
4-(Tributylstannyl)-5,6-dihydro-2H-pyran-2-one C₁₇H₃₂O₂Sn 387.15 N/A N/A Stannyl, ketone
Tributyl(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane C19H38OSn 384.19 N/A N/A Stannyl, ethyl
1-Ethyl-2-(tributylstannyl)-1H-pyrrole C18H35NSn 384.19 N/A N/A Stannyl, pyrrole
  • Thermal Stability : The target compound’s flash point (>110°C) suggests superior handling safety compared to pyrrole-based stannanes, which may decompose at lower temperatures .

Industrial and Research Relevance

  • Pharmaceutical Synthesis : The target compound’s stability makes it suitable for multi-step syntheses, such as in lactonamycin derivatives .
  • Material Science : Pyrrole-based stannanes may outperform dihydro-pyran analogs in conductive polymer synthesis due to enhanced π-conjugation .

Biological Activity

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is an organotin compound that has garnered attention for its diverse biological activities, including antimicrobial and antitumor properties. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

This compound can be synthesized through various methods, primarily involving the reaction of tributyltin hydride with 2,5-dihydroxypentane-3,4-dione or through the reaction of tributyltin chloride with 3,4-dihydro-2H-pyran under controlled conditions to ensure purity and yield.

Biological Activity

1. Antimicrobial Activity:
this compound exhibits significant antimicrobial properties. Its mechanism of action likely involves disrupting microbial cell membranes or interfering with essential enzymes necessary for microbial survival. This makes it a candidate for developing new antimicrobial agents against resistant strains .

2. Antitumor Activity:
Research indicates that this compound shows promising antitumor efficacy by inhibiting tumor cell proliferation. The proposed mechanism involves interference with cellular proliferation pathways, potentially leading to apoptosis in cancer cells .

Comparative Biological Activity

To understand the biological activity of this compound in relation to other compounds, a comparison table is provided below:

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
This compoundYesYesDisruption of membranes; inhibition of growth
Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannaneModerateModerateSimilar mechanisms as above
Other Pyran Derivatives (General Class)VariesVariesDiverse mechanisms depending on structure

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

Case Study 1: Antimicrobial Evaluation
In a study evaluating various organotin compounds for their antimicrobial properties, this compound demonstrated effective inhibition against several bacterial strains. The study utilized standard disk diffusion methods to quantify activity levels across different concentrations .

Case Study 2: Antitumor Screening
A recent investigation into the antitumor effects of organotin compounds revealed that this compound significantly reduced the viability of cancer cell lines in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death and reduced proliferation rates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves transmetallation or direct stannylation of the dihydropyran precursor. For example, a halogenated 5,6-dihydro-4H-pyran derivative (e.g., bromide or iodide) reacts with tributyltin lithium under inert conditions. Key intermediates include the halogenated pyran and tributyltin lithium, with reaction monitoring via <sup>119</sup>Sn NMR to confirm stannane formation . Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this organotin compound?

  • Methodological Answer :

  • <sup>1</sup>H and <sup>13</sup>C NMR : Assign pyran ring protons (δ 1.5–2.5 ppm for dihydro protons) and tributyltin groups (δ 0.8–1.6 ppm).
  • <sup>119</sup>Sn NMR : A singlet near δ 100–150 ppm confirms Sn-C bonding .
  • GC-MS or LC-MS : Detects molecular ions (e.g., m/z 373.16 for [M]<sup>+</sup>) and fragmentation patterns to validate purity and structure .

Q. How can researchers ensure the purity of this compound, and what chromatographic methods are recommended?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Impurity profiling (e.g., residual tin precursors) requires ICP-MS for tin quantification. For air-sensitive handling, use Schlenk techniques and argon-purged solvents to prevent oxidation .

Advanced Research Questions

Q. How does the electron-donating nature of the dihydropyran ring influence the reactivity of this stannane in cross-coupling reactions compared to arylstannanes?

  • Methodological Answer : The dihydropyran’s electron-rich olefin increases nucleophilicity at the tin center, accelerating transmetallation in Stille couplings. However, steric hindrance from the bicyclic structure may reduce coupling efficiency with bulky substrates. Comparative kinetic studies using Pd(PPh3)4 or Pd2(dba)3/AsPh3 catalysts can quantify reactivity differences. Monitor reaction progress via <sup>19</sup>F NMR if fluorinated substrates are used .

Q. What experimental strategies can mitigate the decomposition of this compound under catalytic conditions?

  • Methodological Answer : Decomposition pathways (e.g., protodestannylation or oxidation) are minimized by:

  • Low-temperature reactions (−20°C to 0°C) in anhydrous DMF or THF.
  • Additives : 1,4-benzoquinone (0.1 equiv) stabilizes Pd(0) catalysts, reducing side reactions.
  • Inert atmosphere : Rigorous exclusion of oxygen and moisture via freeze-pump-thaw cycles .

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set for C/H/O and LANL2DZ for Sn) model transition states in cross-couplings. For example, Fukui indices identify nucleophilic sites on the dihydropyran ring, while NBO analysis reveals charge distribution at the Sn-C bond. Validate predictions experimentally via competitive coupling studies with para-substituted aryl halides .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported yields for Stille couplings using this stannane?

  • Methodological Answer : Yield variations often arise from catalyst loading (e.g., 1–5 mol% Pd) or solvent polarity. Systematic screening via Design of Experiments (DoE) identifies optimal conditions. For example:

  • Solvent : DMF (polar) vs. toluene (nonpolar).
  • Base : CsF (enhances transmetallation) vs. K2CO3.
    Cross-correlate results with literature using similar substrates (e.g., thiophene stannanes) .

Analytical and Stability Considerations

Q. What are the stability benchmarks for this compound under long-term storage?

  • Methodological Answer : Stability tests under argon at −20°C show <5% decomposition over 6 months (via <sup>119</sup>Sn NMR). For lab use, aliquot in septum-sealed vials and avoid repeated freeze-thaw cycles. Degradation products (e.g., tributyltin oxide) are detectable via GC-MS with derivatization (e.g., silylation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Reactant of Route 2
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

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